molecular formula C13H11NO B11900843 1-Methoxynaphthalene-2-acetonitrile

1-Methoxynaphthalene-2-acetonitrile

Cat. No.: B11900843
M. Wt: 197.23 g/mol
InChI Key: SQYNWGFXHYGXRJ-UHFFFAOYSA-N
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Description

2-(1-methoxynaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an acetonitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methoxynaphthalen-2-yl)acetonitrile typically involves the reaction of 1-methoxynaphthalene with acetonitrile under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 1-methoxynaphthalene reacts with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of 2-(1-methoxynaphthalen-2-yl)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(1-methoxynaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(1-methoxynaphthalen-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methoxynaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The position of the methoxy group and the presence of the nitrile group confer distinct properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(1-methoxynaphthalen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-13-11(8-9-14)7-6-10-4-2-3-5-12(10)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNWGFXHYGXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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